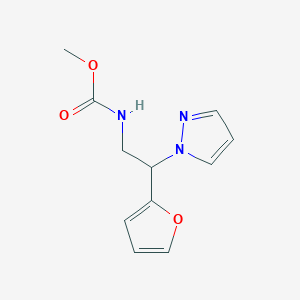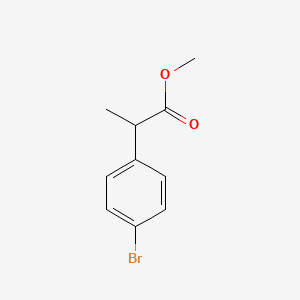
2-(4-溴苯基)丙酸甲酯
描述
“Methyl 2-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as “2-(4-Bromomethylphenyl)propionic acid methyl ester” and "Benzeneacetic acid, 4-(bromomethyl)-α-methyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-bromophenyl)propanoate” consists of a bromophenyl group attached to a propanoate ester . The average mass of the molecule is 257.124 Da and the monoisotopic mass is 256.009888 Da .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromophenyl)propanoate” is a liquid at room temperature . The InChI code for this compound is 1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 .科学研究应用
电还原自由基环化
2-(4-溴苯基)丙酸甲酯已被研究用于电还原自由基环化,这是有机合成中的一个重要过程。Esteves 等人(2005 年)研究了在镍(I)催化剂促进下某些溴代酯的还原分子内环化,从而形成 2-(3',4'-亚甲二氧苯基)-4-亚甲二氢呋喃-3-羧酸乙酯等产物。该过程涉及碳溴键的一电子裂解,形成一个自由基中间体,该中间体发生环化 (Esteves 等人,2005 年)。
抗炎活性
2-(4-溴苯基)丙酸甲酯的一些衍生物显示出有希望的抗炎活性。任等人(2021 年)从杜仲的嫩叶中分离出新的酚类化合物,包括 2-(4-溴苯基)丙酸甲酯的衍生物。这些化合物在巨噬细胞 RAW264.7 细胞中对 LPS 诱导的 NO 生成表现出适度的抑制活性,表明具有潜在的抗炎作用 (任等人,2021 年)。
有机硼烷的合成
2-(4-溴苯基)丙酸甲酯已用于有机硼烷的合成,有机硼烷是与有机化学和材料科学相关的化合物。Zaidlewicz 和 Wolan(2002 年)描述了 ω-(4-溴苯基)烷酸的合成及其转化为硼酸盐。这一过程涉及氢硼化-热异构化-氧化,展示了 2-(4-溴苯基)丙酸甲酯衍生物的化学多功能性 (Zaidlewicz 和 Wolan,2002 年)。
嵌段共聚物的制备
该化合物已被用于制备新型不对称双官能引发剂,这在嵌段共聚物的合成中至关重要。Tunca 等人(2001 年)合成了此类引发剂,并将其用于原子转移自由基聚合,从而得到以 TEMPO 基团为链端的聚合物。这些聚合物是苯乙烯稳定自由基聚合的有效引发剂,突出了该化合物在高级聚合物化学中的作用 (Tunca 等人,2001 年)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin, eyes, or clothing should also be avoided . In case of contact, washing with plenty of soap and water is recommended .
属性
IUPAC Name |
methyl 2-(4-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKRXZFJWFHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)propanoate | |
CAS RN |
83636-46-8 | |
| Record name | methyl 2-(4-bromophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

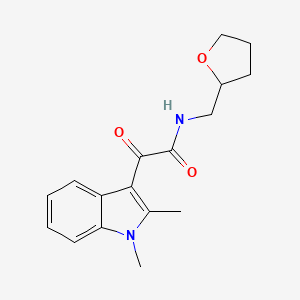
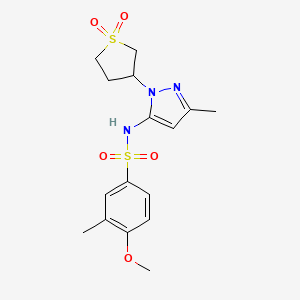
![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)
![2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2457089.png)
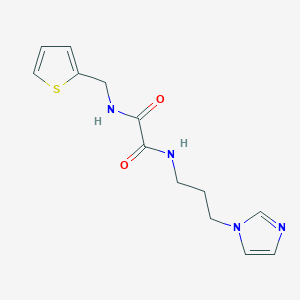
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
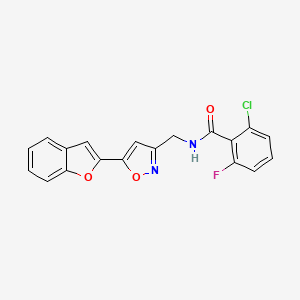
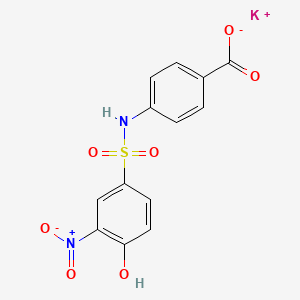
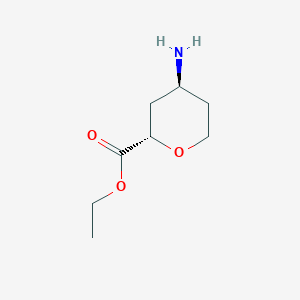
![1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457100.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2457102.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1-(1-prop-2-ynylpiperidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2457103.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2457104.png)
